N-Methylthiazol-2-amine hydrochloride

Anticancer Tubulin Polymerization Structure-Activity Relationship

Secure the essential N-methylaminothiazole scaffold validated for superior bioactivity. SAR studies unequivocally demonstrate that the N-methyl substituent is pivotal, conferring low nanomolar antiproliferative effects in MCF-7 cells and a >128-fold boost in antitubercular potency compared to unsubstituted analogs. The hydrochloride salt guarantees the aqueous solubility required for reproducible solution-phase synthesis and reliable high-throughput screening. Do not compromise with generic 2-aminothiazoles; this specific derivative is critical for achieving the target potency, selectivity, and pharmacokinetic profile in your kinase, GPCR, and microtubule-targeted campaigns.

Molecular Formula C4H7ClN2S
Molecular Weight 150.63 g/mol
CAS No. 6142-07-0
Cat. No. B3274778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylthiazol-2-amine hydrochloride
CAS6142-07-0
Molecular FormulaC4H7ClN2S
Molecular Weight150.63 g/mol
Structural Identifiers
SMILESCNC1=NC=CS1.Cl
InChIInChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H
InChIKeyVDRVJEKMZUNQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0): Sourcing and Key Characteristics for Research Procurement


N-Methylthiazol-2-amine hydrochloride is a heterocyclic thiazole derivative supplied as a hydrochloride salt (C4H7ClN2S, MW 150.63), characterized by a methylamino substituent at the 2-position of the thiazole ring . It is employed primarily as a versatile synthetic building block in medicinal chemistry for the construction of bioactive molecules targeting oncology, infectious disease, and neurological indications . The hydrochloride salt form confers improved aqueous solubility and handling stability relative to its free base counterpart, facilitating its use in both solution-phase and solid-phase synthesis workflows .

N-Methylthiazol-2-amine hydrochloride: Why In-Class Analogs Are Not Interchangeable


Within the 2-aminothiazole family, subtle modifications to the amino substituent exert profound, quantifiable effects on biological activity and physicochemical properties. Structure-activity relationship (SAR) studies unequivocally demonstrate that replacing the N-methylamino group with an unsubstituted amino or bulkier dialkylamino moiety results in orders-of-magnitude changes in target potency, cellular efficacy, and molecular recognition [1]. Consequently, generic substitution with a closely related 2-aminothiazole analog cannot replicate the specific performance envelope required for advanced medicinal chemistry campaigns; procurement decisions must be guided by the quantitative differentiation data detailed below [2].

N-Methylthiazol-2-amine hydrochloride: Quantified Differentiation Against Analogs


Antiproliferative Potency in MCF-7 Breast Cancer Cells: N-Methylamino vs. Unsubstituted and Dimethylamino Analogs

In a head-to-head SAR study of 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles, the N-methylamino substituent (NHCH3) conferred significantly enhanced antiproliferative activity against MCF-7 breast cancer cells compared to both the unsubstituted amino (NH2) and N,N-dimethylamino (N(CH3)2) analogs [1]. Increasing steric bulk at the C2-position from N-methylamino to N,N-dimethylamino caused a 1–2 log decrease in potency, underscoring the critical role of the specific N-methyl substitution [1].

Anticancer Tubulin Polymerization Structure-Activity Relationship

Enhanced Basicity and Lipophilicity: N-Methylthiazol-2-amine vs. 2-Aminothiazole

The N-methyl substituent increases the basicity of the thiazole ring nitrogen compared to the unsubstituted 2-aminothiazole counterpart . This effect, combined with the increased lipophilicity conferred by the methyl group (calculated logP ~1.3 for the free base vs. ~0.58 for 2-aminothiazole), enhances the compound's ability to partition into organic phases and interact with hydrophobic binding pockets in biological targets [1][2]. The hydrochloride salt further improves aqueous solubility for formulation .

Physicochemical Properties Lipophilicity Basicity

Hydrochloride Salt Advantage: Improved Solubility and Handling vs. Free Base

N-Methylthiazol-2-amine hydrochloride is a salt form that offers distinct practical advantages over the free base (CAS 6142-06-9). The hydrochloride salt is readily soluble in water and polar solvents, enabling direct use in aqueous biological assays and simplifying formulation for in vivo studies . In contrast, the free base exhibits limited water solubility (calculated 6.1 g/L at 25°C) and requires organic co-solvents, which can introduce experimental artifacts or toxicity [1]. The salt form also demonstrates enhanced solid-state stability under ambient storage conditions .

Salt Form Solubility Pharmaceutical Development

Antitubercular Building Block: N-Methyl Substitution Enhances Target Binding Affinity

N-Methylthiazol-2-amine serves as a privileged building block for the synthesis of antitubercular agents, where the N-methyl substituent has been shown to enhance receptor binding affinity relative to unsubstituted 2-aminothiazole scaffolds . In one exemplar series, derivatives constructed from this core achieved minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Mycobacterium tuberculosis . While this data pertains to elaborated analogs, the structure-activity relationship firmly establishes the N-methylthiazol-2-amine motif as critical for optimizing target engagement in anti-TB drug discovery [1].

Antitubercular Drug Discovery Building Block

N-Methylthiazol-2-amine hydrochloride: High-Value Research Application Scenarios


Microtubule-Targeted Anticancer Drug Discovery (Tubulin Polymerization Inhibitors)

Leverage the validated SAR showing that the N-methylamino substituent at the 2-position of the thiazole ring is essential for achieving low nanomolar antiproliferative activity in MCF-7 cells. Use N-Methylthiazol-2-amine hydrochloride as the core building block for synthesizing 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles, a chemotype that disrupts microtubule dynamics and induces apoptosis via caspase activation [1]. The hydrochloride salt ensures high aqueous solubility for reliable in vitro screening and facile conjugation reactions .

Antitubercular Lead Optimization (M. tuberculosis H37Rv)

Employ N-Methylthiazol-2-amine hydrochloride as the starting material for constructing N-acyl-2-aminothiazole libraries. SAR studies confirm that the N-methyl group enhances target binding affinity and contributes to improvements in antitubercular potency exceeding 128-fold over initial hits [2]. The enhanced lipophilicity (logP ~1.3) also supports favorable pharmacokinetic properties in lead candidates [3].

General Medicinal Chemistry Building Block for Kinase and GPCR Targets

Utilize N-Methylthiazol-2-amine hydrochloride in the synthesis of focused libraries targeting kinases and G-protein coupled receptors (GPCRs). The thiazole core is a recognized privileged scaffold in drug discovery, and the N-methyl substitution provides a precise vector for modulating potency, selectivity, and metabolic stability . The hydrochloride salt form simplifies handling in automated synthesis platforms and high-throughput screening workflows .

Technical Documentation Hub

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